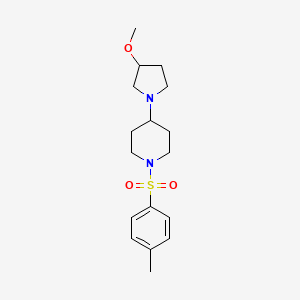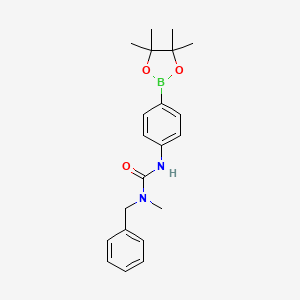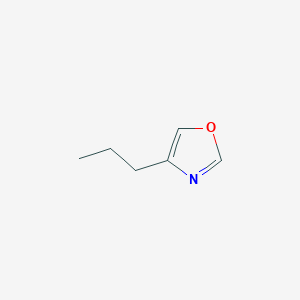![molecular formula C13H13N3O3 B2646068 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine CAS No. 685106-85-8](/img/structure/B2646068.png)
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine” is a compound that contains a benzodioxole group . Benzodioxole is an organic compound and is a colorless liquid . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as density functional theory calculations, vibrational spectral analysis, and quantum chemical computations . These techniques can provide information about the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, chemical formula, and solubility . It is a pearl white powder with a savoury aroma . It is practically insoluble or insoluble, but soluble in ethanol .Applications De Recherche Scientifique
Antifolate and Antitumor Applications
A study detailed the synthesis of classical and nonclassical antifolates, including derivatives similar to the queried compound, as potential inhibitors of dihydrofolate reductase (DHFR) and antitumor agents. One classical antifolate exhibited excellent inhibition of human DHFR and significant antitumor activity in several cell cultures, suggesting potential applications in cancer therapy (Gangjee et al., 2007).
Antiviral Activity
Another research effort synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogues, showing notable antiretroviral activity. These compounds were found to be particularly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting a significant antiviral application (Hocková et al., 2003).
Analgesic Properties
Research on N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrated that these compounds have varying degrees of analgesic properties, indicating their potential use in pain management (Ukrainets et al., 2015).
Endothelin-A Receptor Antagonists
A study focused on developing non-benzodioxole-containing endothelin-A receptor antagonists, which include derivatives structurally related to the queried compound. These efforts aimed to find potent compounds with high selectivity for the endothelin-A receptor, which could have implications for treating cardiovascular diseases (Tasker et al., 1997).
Synthesis of Novel Compounds
There has been significant interest in synthesizing novel compounds derived from or related to the queried chemical structure for their potential biological activities. For instance, novel benzodifuranyl derivatives, including pyrimidines, have been synthesized for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Enzyme Inhibition
The synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial properties and enzyme inhibition assays demonstrate another area of research. These compounds have shown potential as antibacterial and antifungal agents, highlighting their importance in addressing microbial resistance (Tiwari et al., 2018).
Propriétés
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yloxy)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(10-4-5-15-13(14)16-10)19-9-2-3-11-12(6-9)18-7-17-11/h2-6,8H,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABGWTVEOWTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)



![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)
